molecular formula C11H6BrClFNO2 B2691460 Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate CAS No. 1260888-25-2

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

Cat. No.: B2691460
CAS No.: 1260888-25-2
M. Wt: 318.53
InChI Key: MBXLYXPIKBSGMV-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate (C₁₁H₆BrClFNO₂) is a halogenated quinoline derivative with a methyl ester group at position 2. Its structural identity is defined by the following attributes:

  • Molecular Formula: C₁₁H₆BrClFNO₂
  • SMILES: COC(=O)C₁=NC₂=C(C=C(C=C₂Br)F)C(=C₁)Cl
  • InChIKey: MBXLYXPIKBSGMV-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 155.9 Ų ([M-H]⁻) to 161.9 Ų ([M+Na]+), indicating moderate molecular volume and polarity .

The compound features bromine (position 8), chlorine (position 4), and fluorine (position 6) substituents, which may enhance halogen-bonding interactions in biological or material science applications.

Properties

IUPAC Name

methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXLYXPIKBSGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the reaction of 8-bromo-4-chloro-6-fluoroquinoline with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Antimicrobial Activity

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus15.6 μg/mLModerate
Escherichia coli31.2 μg/mLModerate
Klebsiella pneumoniae62.5 μg/mLModerate

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The compound induces cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HL-6020.5Cell cycle arrest

The compound's ability to target multiple pathways makes it a potential lead for further development as an anticancer agent.

Biochemical Interactions

The compound interacts with several enzymes and proteins, influencing their activity. For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting its effectiveness in targeting cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to two ethyl ester analogs from literature:

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) .

Table 1: Structural and Functional Comparison
Property Target Compound Ethyl 6-Bromo-4-Cl-8-F-Quinoline-3-carboxylate (7h) Ethyl 4-Cl-7-CF₃-Quinoline-3-carboxylate (7i)
Molecular Formula C₁₁H₆BrClFNO₂ C₁₂H₉BrClFNO₂ C₁₃H₁₀ClF₃NO₂
Halogen/CF₃ Positions 8-Br, 4-Cl, 6-F 6-Br, 4-Cl, 8-F 4-Cl, 7-CF₃
Ester Group Methyl at position 2 Ethyl at position 3 Ethyl at position 3
Key Functional Groups Trihalogenated, methyl ester Trihalogenated, ethyl ester CF₃, ethyl ester

Substituent Effects on Properties

  • Positional Isomerism: The target compound’s 8-bromo and 6-fluoro substituents contrast with 7h’s 6-bromo and 8-fluoro configuration. Compound 7i replaces halogens with a trifluoromethyl (CF₃) group at position 7, introducing enhanced lipophilicity and metabolic stability compared to halogen atoms .
  • Ester Group Influence :

    • The methyl ester at position 2 in the target compound may increase hydrolysis susceptibility compared to ethyl esters in 7h and 7i, impacting pharmacokinetics. Ethyl esters generally exhibit slower metabolic degradation.
  • Predicted Physicochemical Properties :

    • The target compound’s CCS values (156–162 Ų) suggest moderate polarity, aligning with its halogen-rich structure. Analogous data for 7h and 7i are unavailable, but their larger ethyl groups and CF₃ substituents likely increase CCS due to greater molecular volume .

Research Implications and Limitations

  • Biological Activity: The trihalogenated structure of the target compound may optimize interactions with bacterial DNA gyrase or kinases, akin to fluoroquinolone antibiotics. However, the absence of substituents at positions 1 or 7 (common in clinical quinolones) could limit efficacy .
  • Synthetic Challenges : The simultaneous incorporation of Br, Cl, and F at adjacent positions may complicate synthesis due to steric and electronic effects, unlike 7i’s simpler CF₃ substitution.
Table 2: Predicted vs. Empirical Data Gaps
Compound Structural Data Available CCS Data Available Literature/Patent Data
Target Compound Yes Predicted No
7h and 7i Partial No Limited

Biological Activity

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with multiple halogen substitutions, which enhance its reactivity and biological interactions. The structural formula is represented as follows:

C11H6BrClFNO2\text{C}_{11}\text{H}_6\text{BrClFNO}_2

The presence of bromine, chlorine, and fluorine contributes to its lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, which can lead to bactericidal effects.
  • Antimicrobial Activity : Its halogen substituents enhance binding affinity to bacterial receptors, leading to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 0.125 mg/mL against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .
  • Biofilm Inhibition : The compound has demonstrated the ability to reduce biofilm formation in pathogenic bacteria significantly, which is crucial for treating infections associated with biofilms .
PathogenMIC (mg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.062524
Klebsiella pneumoniae0.12525
Pseudomonas aeruginosa0.12522

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess anticancer properties. In vitro studies have shown:

  • Cell Viability : The compound exhibited low cytotoxicity against non-cancerous cell lines while effectively inhibiting the growth of cancer cell lines such as HeLa cells at concentrations up to 200 µM .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against several strains of bacteria. The results indicated that it was more effective than standard antibiotics like ciprofloxacin against certain strains of Staphylococcus aureus, with an MIC of 0.0625 mg/mL compared to ciprofloxacin's MIC of 0.125 mg/mL .
  • Biofilm Disruption : Another research highlighted the compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa, achieving a reduction of biofilm mass by over 75% in treated samples compared to untreated controls .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Bromination (8-position)NBS, AIBN, CCl₄, reflux, 12 h65–75
Chlorination (4-position)POCl₃, DMF, 80°C, 6 h80–85
Esterification (2-position)Methyl chloroformate, NaH, THF, 0°C → RT70–75

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) resolve substituent positions. For example, highlights ¹³C NMR simulations for similar chloro-fluoroquinolines to assign carbonyl and halogenated carbons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 isotopic signature) .
  • X-ray Crystallography : SHELXL () refines crystal structures. reports a related bromo-chloroquinoline derivative with R factor = 0.032, demonstrating precision in bond-length/angle analysis .

Q. Table 2: Crystallographic Data Example (Adapted from )

ParameterValue
Space groupMonoclinic, P2₁/c
a, b, c (Å)10.52, 7.89, 15.34
α, β, γ (°)90, 102.1, 90
R factor0.032
Data/Parameter Ratio14.0

Advanced: How can researchers resolve contradictions in substituent electronic effects on reactivity?

Answer:
Contradictions often arise from competing inductive (-I) and resonance (+R) effects of halogens. Methodological strategies include:

Comparative Kinetic Studies : Measure reaction rates (e.g., SNAr substitutions) with varying halogen substituents. For instance, uses condensation reactions to assess steric/electronic impacts of bromo/chloro groups .

Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) analyze charge distribution. ’s density-functional methods can map electron density at reactive sites (e.g., C-2 carboxylate) .

Hammett Plots : Correlate substituent σ values (from literature) with experimental outcomes (e.g., pKa of the carboxyl group) .

Key Consideration : Fluorine’s strong -I effect may dominate over resonance, but steric hindrance from bromine/chlorine complicates predictions. Use multivariate analysis to decouple variables.

Advanced: How to design experiments for studying regioselectivity in halogenation?

Answer:
Regioselectivity is influenced by directing groups and solvent polarity. A systematic approach includes:

Substituent Screening : Test halogenation of analogs lacking specific substituents (e.g., removing the 6-fluoro group) to isolate electronic effects .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions, while non-polar solvents may shift selectivity .

In Situ Monitoring : Use LC-MS or in-situ IR to track intermediate formation. ’s synthesis of a bromo-chloro Schiff base highlights real-time monitoring for byproduct control .

Q. Table 3: Example Regioselectivity Data

Substrate ModificationHalogenation Site (Yield %)Reference
6-Fluoroquinoline derivative8-Bromo (72%), 4-Chloro (85%)
Non-fluorinated analog6-Bromo (65%), 4-Chloro (78%)

Advanced: What strategies validate crystallographic data when twinning or disorder occurs?

Answer:
For complex crystals (common with polyhalogenated compounds):

SHELXL Refinement : Use TWIN/BASF commands () to model twinning. ’s SHELX system supports robust disorder modeling .

ORTEP-3 Visualization : Generate thermal ellipsoid plots () to identify disordered regions. For example, ’s structure refinement used similar tools to resolve Br/Cl overlaps .

Validation Tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON’s validation suite .

Advanced: How to analyze steric vs. electronic contributions in biological activity assays?

Answer:
While biological data is absent in the evidence, methodological frameworks include:

QSAR Modeling : Correlate substituent parameters (e.g., molar refractivity for steric effects, σ for electronic) with activity. ’s phthalimidoalkyl derivatives exemplify such analyses .

Docking Studies : Use AutoDock or Schrödinger to simulate ligand-receptor interactions, focusing on halogen bonding (common with chloro/fluoro groups) .

Protease Stability Assays : Compare hydrolysis rates of the methyl ester under physiological conditions to assess metabolic liability .

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